molecular formula C21H24N4O4 B2451285 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034255-82-6

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2451285
CAS No.: 2034255-82-6
M. Wt: 396.447
InChI Key: QQJJAWAFNXFACB-WKILWMFISA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-27-18-8-3-14(11-19(18)28-2)12-20(26)25-15-4-6-16(7-5-15)29-21-17(13-22)23-9-10-24-21/h3,8-11,15-16H,4-7,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJJAWAFNXFACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the critical synthetic steps and intermediates for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3,4-dimethoxyphenyl)acetamide?

The synthesis typically involves:

Substitution reaction : Reacting a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a pyrazine alcohol under alkaline conditions to form an ether intermediate.

Reduction : Converting the nitro group to an amine using iron powder under acidic conditions.

Condensation : Reacting the amine intermediate with cyanoacetic acid or its derivatives using a condensing agent (e.g., DCC or EDC).
Optimization :

  • Alkaline conditions (pH 10–12) for substitution to minimize side reactions.
  • Reductive conditions (Fe/HCl) at 60–80°C for high amine yield.
  • Condensation at 0–5°C to prevent racemization of the cyclohexyl moiety.
    Key intermediates include nitrobenzene-ether and aniline derivatives .

Basic: Which analytical techniques are essential for characterizing this compound?

Technique Key Parameters Structural Insights
1H/13C NMR δ 7.2–8.5 ppm (pyrazine protons), δ 3.7–4.2 ppm (cyclohexyl-O), δ 6.8–7.1 ppm (dimethoxyphenyl)Confirms regiochemistry of pyrazine-cyclohexyl ether and acetamide linkage.
HPLC Reverse-phase C18 column, acetonitrile/water (70:30), 1.0 mL/min flow ratePurity >98%; detects residual solvents or unreacted intermediates.
HRMS m/z [M+H]+ calculated for C₂₃H₂₅N₃O₅: 448.1865Validates molecular formula and absence of fragmentation.

Basic: How to design initial biological screening assays for this compound?

  • In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases linked to neurological disorders (e.g., JNK3, CDK5).
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination.
  • Solubility assessment : Measure logP via shake-flask method (expected logP ~2.5–3.5 due to dimethoxyphenyl and cyanopyrazine groups).
    Reference dose: 1–10 µM for primary screens .

Advanced: How to optimize reaction yields in the final acetylation step?

  • Catalyst selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) for efficient coupling (yield improvement: 15–20%).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the cyclohexyl intermediate.
  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced: How to analyze structure-activity relationships (SAR) for analogs of this compound?

Modification Impact on Activity Reference
Replacement of 3-cyanopyrazine with 3-aminopyrazineReduced kinase inhibition (ΔIC₅₀: +2.5 µM)
Substitution of 3,4-dimethoxyphenyl with 4-chlorophenylImproved cytotoxicity (IC₅₀: 1.8 µM → 0.9 µM)
Cyclohexyl → cyclopentylAltered stereochemical selectivity in enzyme binding

Advanced: How to resolve contradictions between computational and experimental bioactivity data?

Validate docking models : Re-run molecular dynamics simulations with explicit solvent (e.g., TIP3P water) to account for solvation effects.

Check assay conditions : Confirm compound stability in DMSO stocks (e.g., via HPLC post-assay).

Synergistic effects : Test combinations with known inhibitors to rule out off-target interactions.
Example: A predicted IC₅₀ of 0.5 µM (computational) vs. observed 2.0 µM (experimental) may arise from incomplete solvation in simulations .

Advanced: How to confirm and maintain stereochemical purity of the cyclohexyl moiety?

  • Chiral HPLC : Use a Chiralpak® IC column (hexane/isopropanol 85:15) to separate (1r,4r) and (1s,4s) diastereomers.
  • NOESY NMR : Identify axial-equatorial proton coupling to confirm chair conformation.
  • Storage : Keep at -20°C under argon to prevent epimerization. Purity loss >5% occurs within 48 hours at room temperature .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Desiccated at -20°C in amber glass vials.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste.
    CAS-related hazards: Potential skin sensitizer (analogous to ) .

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